molecular formula C7H3F4NO2 B046233 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene CAS No. 1214342-08-1

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

Cat. No. B046233
M. Wt: 209.1 g/mol
InChI Key: IQTQCANMBSHSNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-nitro compounds involves various methods, including direct fluorination and nucleophilic aromatic substitution. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be prepared by direct fluorination and fluorodenitration processes, showcasing the versatility in synthesizing fluorinated aromatic compounds with complex substitutions (Beilstein Journal of Organic Chemistry, 2016).

Molecular Structure Analysis

Investigations into the molecular structure of fluoro-nitro compounds are crucial for understanding their chemical behavior. Comparative vibrational analysis using FT-IR and FT-Raman spectroscopy, combined with theoretical studies such as DFT, provides insight into their structural characteristics, illustrating the impact of fluorination and nitration on molecular geometry (Spectrochimica Acta Part A, 2011).

Chemical Reactions and Properties

Fluoro-nitro compounds undergo various chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of different functional groups. This reactivity is pivotal for the synthesis of diverse organic molecules, demonstrating the compounds' versatility in organic synthesis (Chemical Communications, 2002).

Physical Properties Analysis

The physical properties of fluoro-nitro compounds, such as solubility and thermal stability, are influenced by their molecular structure. Studies on related fluoro-polyimides, derived from compounds with similar fluorination patterns, reveal their excellent thermal stability, low moisture absorption, and high hygrothermal stability, underscoring the significance of fluorination in enhancing material properties (Polymer, 2001).

Chemical Properties Analysis

The chemical behavior of "1-Fluoro-3-nitro-2-(trifluoromethyl)benzene" and its derivatives, including reactivity, acidity, and redox properties, is a key area of study. The introduction of fluorine atoms into the benzene ring significantly enhances the acidity of the molecules, as demonstrated in studies on fluorinated benzimidazole-substituted nitronyl nitroxides. These studies provide valuable insights into the electronic effects of fluorination on chemical reactivity (The Journal of Organic Chemistry, 2022).

Scientific Research Applications

Synthesis and Nucleophilic Aromatic Substitution

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene's derivatives have been synthesized using various methods, including fluorination and nucleophilic aromatic substitution reactions. These derivatives have shown potential in creating novel compounds with unique substitution patterns, which can be useful in various chemical processes and research applications (Ajenjo et al., 2016).

Derivatization Reagent for Biogenic Amines in Wines

This compound has been used as a derivatization reagent for the determination of biogenic amines in wines. It has shown effectiveness in synthesizing high-purity derivatives of amines like histamine and tyramine, aiding in the analytical process of wine quality control (Jastrzębska et al., 2016).

Dissociative Electron Attachment Study

In a study focusing on dissociative electron attachment (DEA), the interaction of electrons with halocarbon-derivatives of nitro-benzene, including compounds similar to 1-fluoro-3-nitro-2-(trifluoromethyl)benzene, was examined. This research contributes to understanding the electron-induced processes in such molecules, which is valuable in fields like radiation chemistry and environmental studies (Wnorowska et al., 2014).

Soluble Fluoro-Polyimides

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene derivatives have been used in the synthesis of soluble fluoro-polyimides. These polyimides, synthesized from fluoro-containing aromatic diamines, have exhibited excellent thermal stability and other desirable properties for industrial applications (Xie et al., 2001).

Photophysical Processes

Research into the photophysical processes of fluoro(trifluoromethyl)benzenes, including 1-fluoro-3-(trifluoromethyl)benzene, has provided insights into the photochemical behavior of these compounds. Such studies are crucial for understanding the molecular dynamics and potential applications in photochemistry (Al-ani, 1973).

Safety And Hazards

“1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P305, P338, and P351 .

Future Directions

The operational simplicity, efficacy, and broad scope of trifluoromethoxylation reagents like “TFBO” are expected to find widespread use in pharmaceutical and agrochemical research .

properties

IUPAC Name

1-fluoro-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTQCANMBSHSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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